molecular formula C13H11ClFNO B2568423 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol CAS No. 1232810-85-3

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol

Cat. No.: B2568423
CAS No.: 1232810-85-3
M. Wt: 251.69
InChI Key: JHUVPEDRHGEGPP-UHFFFAOYSA-N
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Description

“2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol”, also known as BSI-201 or Iniparib, is a biochemical used for proteomics research . It has a molecular formula of C13H11ClFNO and a molecular weight of 251.68 .


Synthesis Analysis

2-Amino-5-chlorophenol, a related compound, can be synthesized from 2-chloro-5-nitrophenol via reduction . It can also be obtained from 1-chloro-4-nitrobenzene using a bacterial strain LW1 . The compound participates in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a chloro-fluoro-phenyl group via an amino-methyl bridge .


Chemical Reactions Analysis

2-Amino-5-chlorophenol, a related compound, participates in the condensation reaction with acetylferrocene to afford ferrocenyl Schiff bases bearing a phenol group .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C13H11ClFNO and a molecular weight of 251.68 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Overview of Phenolic Compounds in Research

Phenolic compounds, including 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol, have garnered attention in various scientific research areas due to their potential therapeutic and biological activities. Although the specific compound does not directly appear in the retrieved literature, insights from studies on similar phenolic compounds can provide a broader understanding of the potential applications and significance of phenolic structures in scientific research.

Antioxidant and Therapeutic Roles

Research on Chlorogenic Acid (CGA), a prominent phenolic compound, highlights its extensive biological and pharmacological effects, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities. CGA's ability to modulate lipid metabolism and glucose regulation suggests potential therapeutic applications in managing disorders like cardiovascular disease and diabetes (Naveed et al., 2018). Such properties could be indicative of the broader potential health benefits associated with phenolic compounds, including this compound.

Chemosensor Development

The development of chemosensors based on phenolic compounds, such as 4-Methyl-2,6-diformylphenol (DFP), demonstrates the utility of phenolic structures in detecting metal ions and other analytes. This suggests a potential application for similar compounds in environmental monitoring and analytical chemistry (Roy, 2021).

Environmental and Toxicity Studies

Studies on antimicrobial triclosan, a chlorinated phenol, underscore the environmental persistence and toxicity concerns associated with phenolic compounds. This research emphasizes the need for understanding the environmental behavior and degradation pathways of phenolic compounds, including those with chloro and fluoro substitutions, to mitigate potential adverse effects (Bedoux et al., 2012).

Properties

IUPAC Name

2-[(2-chloro-5-fluoroanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFNO/c14-11-6-5-10(15)7-12(11)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVPEDRHGEGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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